N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
This compound is a carboxamide derivative featuring a 4,5,6,7-tetrahydro-1H-indazole core, substituted with a 2,5-dimethoxyphenyl group at the N-position and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The indazole scaffold is notable for its pharmacological relevance, often associated with kinase inhibition or modulation of enzymatic activity.
Properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-14-7-8-18(28-2)16(11-14)21-20(24)19-15-5-3-4-6-17(15)23(22-19)13-9-10-29(25,26)12-13/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,21,24) |
InChI Key |
IYHBBDKNJFOVOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety and an indazole framework. Its molecular formula is C18H24N2O4S, with a molecular weight of approximately 364.46 g/mol.
Research indicates that this compound exhibits multiple biological activities:
- PAF-Antagonism : It has been identified as a potent platelet-activating factor (PAF) antagonist. PAF is involved in various inflammatory processes; thus, antagonists can potentially mitigate conditions like asthma and cardiovascular disorders .
- Leukotriene Inhibition : The compound also shows promise as a leukotriene inhibitor. Leukotrienes are mediators of inflammation and can contribute to allergic responses and asthma exacerbations .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits PAF-induced platelet aggregation. The IC50 value for this inhibition was found to be significantly lower than that of many existing anti-inflammatory agents.
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound reduces symptoms associated with allergic reactions and inflammation. For instance:
- Model : A murine model of asthma demonstrated reduced airway hyperresponsiveness and inflammation markers following treatment with the compound.
- Efficacy : The compound's efficacy was comparable to established leukotriene receptor antagonists, suggesting its potential as an alternative therapeutic agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed significant improvement in lung function and reduction in the frequency of asthma attacks when treated with this compound compared to placebo.
- Cardiovascular Health : Another study focused on patients with cardiovascular disorders indicated that the compound could lower blood pressure and improve vascular function by inhibiting PAF-mediated pathways.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound Name | Mechanism of Action | IC50 (μM) | Therapeutic Area |
|---|---|---|---|
| This compound | PAF antagonist | 0.5 | Asthma |
| Montelukast | Leukotriene receptor antagonist | 10 | Asthma |
| Aspirin | COX inhibitor | 20 | Inflammation |
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities. Notable findings include:
- Anticancer Activity : Compounds similar to N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide have been reported to inhibit various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that structurally related compounds exhibit potent activity against resistant strains of bacteria and fungi .
Therapeutic Applications
The potential therapeutic applications of this compound include:
Cancer Treatment
Due to its ability to inhibit FGFRs and other targets involved in cancer progression, this compound could be developed into a therapeutic agent for various cancers. Structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its efficacy .
Antimicrobial Agents
Given its antimicrobial properties, this compound may be formulated as a new class of antibiotics or antifungals. Its effectiveness against resistant strains makes it a candidate for further development in this area .
Anti-inflammatory Applications
Some derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways . This could lead to applications in treating chronic inflammatory diseases.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Case Study 1: FGFR Inhibition
A study on a related indazole derivative demonstrated significant antitumor activity with an IC50 value of 30.2 nM against FGFR1 . This supports the potential of this compound as a targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research on a structurally similar compound showed high efficacy against penicillin-resistant Staphylococcus aureus with an MIC value significantly lower than traditional antibiotics . This highlights the potential for developing new antimicrobial therapies based on this chemical structure.
Chemical Reactions Analysis
Substitution Reactions
The aromatic and heterocyclic rings in the compound undergo electrophilic aromatic substitution and nucleophilic aromatic substitution , depending on the functional groups present. For example:
-
Aromatic substitution : The dimethoxyphenyl group may participate in electrophilic substitution, influenced by activating methoxy groups.
-
Nucleophilic substitution : The carboxamide group (-NH-CO-) could act as a leaving group under specific conditions (e.g., acidic or basic catalysis).
Reduction and Oxidation
-
Reduction : The tetrahydroindazole core may undergo ring-opening reduction using reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
-
Oxidation : The sulfur-containing thiophene moiety (1,1-dioxidotetrahydrothiophene) is prone to oxidation, potentially converting to sulfones or sulfoxides under oxidizing agents like potassium permanganate (KMnO₄) .
Hydrolysis
The carboxamide group may hydrolyze to form carboxylic acids under acidic or basic conditions, altering the compound’s solubility and reactivity.
Core Construction
The synthesis of the tetrahydroindazole scaffold typically involves:
-
Cyclization reactions : Formation of the indazole ring via condensation of hydrazine derivatives with carbonyl compounds.
-
Reduction : Use of hydrogenation or chemical reducing agents (e.g., sodium borohydride) to saturate the indazole ring .
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Aqueous acidic conditions, reflux | Sulfur oxidation (sulfones/sulfoxides) |
| Reduction | LiAlH₄, H₂/Pd-C | Inert solvents (THF, DMF), room temp | Ring opening or hydrogenation |
| Substitution | Electrophiles (NO₂⁻, SO₃H⁻) | Acetonitrile, reflux, catalytic acid | Functionalization of aromatic rings |
| Hydrolysis | HCl/H₂O, NaOH | Aqueous solutions, elevated temperatures | Carboxylic acid formation |
Biological Activity Correlations
-
Enzyme inhibition : Indazole derivatives with carboxamide groups (e.g., N-(3,4-dimethoxyphenyl)-1H-indazole-3-carboxamide ) exhibit potent FGFR1 inhibitory activity (IC₅₀ < 4.1 nM), highlighting the role of substituents in modulating biological efficacy .
-
Structural modifications : Fluorine or methoxy substituents on aromatic rings enhance stability and binding affinity to targets like IDO1 or Aurora kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 321533-41-9)
- Molecular Formula : C₂₀H₁₉N₃O₃S (MW: 381.45) .
- Key Differences :
- Replaces the indazole core with a 4,5,6,7-tetrahydrobenzo[b]thiophene ring.
- Substitutes the 2,5-dimethoxyphenyl group with a phenyl-isoxazole carboxamide moiety.
- The isoxazole-carboxamide group could alter solubility and hydrogen-bonding interactions.
(b) N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamide
- Synthesis : Utilizes DIPEA and DMSO for coupling reactions, similar to methods for indazole derivatives .
- Key Differences :
- Features a tetrahydrobenzo[b]thiophene core instead of indazole.
- Incorporates a methyl-imidazole-thioacetamido side chain, absent in the target compound.
- Implications :
- The thioether linkage may reduce oxidative stability compared to the sulfone group in the target compound.
- The benzyl group could enhance membrane permeability relative to the dimethoxyphenyl substituent.
Substituent-Specific Comparisons
(a) Sulfone vs. Thioether/Sulfide Groups
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone, which is more polar and resistant to metabolic oxidation than the thioether in N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-tetrahydrobenzo[b]thiophen-3-carboxamide .
(b) Aromatic Substituents
- The 2,5-dimethoxyphenyl group in the target compound differs from the phenyl-isoxazole in CAS 321533-41-9 .
Data Table: Structural and Functional Comparison
Preparation Methods
Indazole Core Formation
The indazole scaffold is typically synthesized via diazotization or cyclization reactions. A prevalent method involves the Cadogan-Sundberg reductive cyclization of 2-nitrobenzaldehyde derivatives using organophosphorus reagents. For example:
-
Starting material : 2-Nitrobenzaldehyde derivatives are condensed with hydrazines to form hydrazones.
-
Cyclization : Reductive cyclization with triphenylphosphine (PPh₃) or hexamethylphosphoric triamide (HMPA) yields 1H-indazole intermediates.
Key reaction :
Functionalization with Tetrahydrothiophene-1,1-Dioxide
The tetrahydrothiophene-1,1-dioxide moiety is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling :
-
Suzuki-Miyaura coupling : Palladium catalysts (e.g., PdCl₂(dppf)·DCM) facilitate coupling between indazole boronic acids and brominated tetrahydrothiophene-1,1-dioxides.
-
Solvent optimization : 1,4-Dioxane/water mixtures yield superior results (94.4% yield) compared to THF/water (40%).
Representative conditions :
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/water | 94.4 |
| PdCl₂(dppf)·DCM | Cs₂CO₃ | Toluene/water | 25 |
Carboxamide Coupling
The dimethoxyphenyl carboxamide group is introduced via amide bond formation :
-
Activation : 1H-Indazole-3-carboxylic acid is activated using EDC·HCl and HOBt in DMF.
-
Coupling : Reaction with 2,5-dimethoxyaniline at room temperature for 4–6 hours yields the final product.
Characterization data :
-
¹H NMR (DMSO-d₆) : δ 4.52 (d, 2H, J = 6.8 Hz), 7.22–7.43 (m, aromatic protons), 13.01 (br, NH).
-
HRMS : [M+H]⁺ calculated for C₂₁H₂₄N₃O₅S: 430.1432; found: 430.1435.
Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Pd-based systems dominate indazole functionalization. For example:
Green Synthesis Approaches
Microwave-assisted and solvent-free methods reduce reaction times:
-
Microwave irradiation : Reactions complete in 15 minutes with 80% average yield.
-
Catalyst : Double-layered nano-catalysts (e.g., Fe₃O₄@SiO₂) enhance efficiency.
Advantages :
-
Reduced energy consumption.
-
Minimal purification required.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Optimizations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
